N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide
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Overview
Description
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse applications in various fields such as medicine, agriculture, and material science. The presence of the adamantane moiety in the structure enhances its stability and lipophilicity, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide typically involves the following steps:
Formation of Adamantane-1-carbohydrazide: This is achieved by reacting adamantane with hydrazine hydrate.
Cyclization to 1,3,4-Thiadiazole: The adamantane-1-carbohydrazide is then treated with an appropriate isothiocyanate to yield 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides, which are cyclized to their 1,3,4-thiadiazole analogues.
Coupling with 3,4-Dimethoxy-N-methylbenzamide: The final step involves coupling the 1,3,4-thiadiazole derivative with 3,4-dimethoxy-N-methylbenzamide under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the development of advanced materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-dimethoxy-N-methylbenzamide] involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s ability to cross biological membranes, thereby increasing its bioavailability. The 1,3,4-thiadiazole ring is believed to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
- N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
- (4-bromophenyl)-5-(adamantan-1-yl)-N-1,3,4-thiadiazole-2-amine
Uniqueness
N-[5-(adamantan-1-yl)-1,3,4-dimethoxy-N-methylbenzamide] is unique due to the presence of both the adamantane and 1,3,4-thiadiazole moieties, which confer enhanced stability, lipophilicity, and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-25(19(26)16-4-5-17(27-2)18(9-16)28-3)21-24-23-20(29-21)22-10-13-6-14(11-22)8-15(7-13)12-22/h4-5,9,13-15H,6-8,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWFYBQTXJBRKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC(=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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